Streptazolin

Vue d'ensemble

Description

Synthesis Analysis

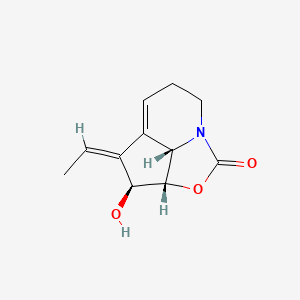

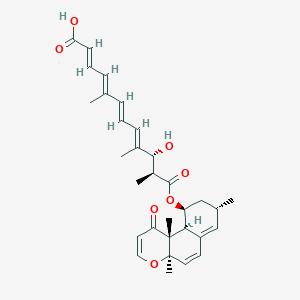

The first chiral auxiliary mediated asymmetric synthesis of (+)-streptazolin has been accomplished in 13 steps and with a high degree of stereocontrol . A new strategy utilizing a palladium-based approach under nonreductive and reductive conditions was used for constructing the pyrindine core skeleton bearing the Z ethylidene group .Molecular Structure Analysis

Streptazolin has a molecular formula of C11H13NO3 . Its average mass is 207.226 Da and its monoisotopic mass is 207.089539 Da .Chemical Reactions Analysis

Streptazolin has the striking structural feature of an unusual ring system 2-azabicyclo[4.3.0]nonane (pyrindine) and an internal urethane unit both rarely distributed in nature . Acidic and basic conditions can inhibit the growth of Streptomyces, and γ-butyrolactones were found to be hormones controlling antibiotic production in Streptomyces .Physical And Chemical Properties Analysis

Streptazolin is an oil-like substance with a color ranging from colorless to light yellow .Applications De Recherche Scientifique

Antibacterial Activity

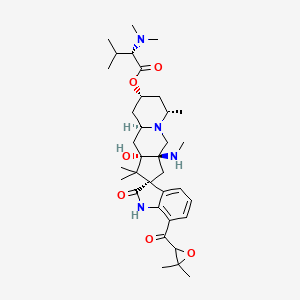

Streptazolin has been found to have antibacterial properties. It was isolated from a marine actinomycete, Streptomyces chartreusis NA02069, collected in the Coast of Hainan Island, China . One of the compounds, strepchazolin A, showed weak anti-Bacillus subtilis activity with the MIC value of 64.0 μM .

Acetylcholinesterase Inhibitory Activity

Streptazolin also exhibits inhibitory activity against acetylcholinesterase (AChE) in vitro. The compound strepchazolin A had an IC50 value of 50.6 μM, indicating its potential as an AChE inhibitor . This property could make it useful in the treatment of diseases like Alzheimer’s, where AChE inhibitors are commonly used.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4S,5S,6Z,11S)-6-ethylidene-5-hydroxy-3-oxa-1-azatricyclo[5.3.1.04,11]undec-7-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-6-7-4-3-5-12-8(7)10(9(6)13)15-11(12)14/h2,4,8-10,13H,3,5H2,1H3/b6-2-/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIUACOQFBQCDF-IKXJTIOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C2C3C1=CCCN3C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H]([C@@H]2[C@@H]3C1=CCCN3C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Streptazolin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Streptazolin?

A: Streptazolin has a molecular formula of C11H17NO2 and a molecular weight of 195.25 g/mol. [, ]

Q2: What spectroscopic data is available for Streptazolin?

A: The structure of Streptazolin has been elucidated using various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. [, , ] These methods provide detailed information about its structure, including the presence of a piperidine ring, an exocyclic ethylidene side chain, and hydroxyl groups. [, , ]

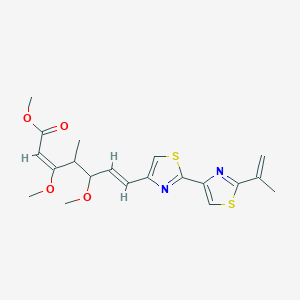

Q3: What is known about the biosynthesis of Streptazolin?

A: Studies using isotopically labeled precursors have revealed that the carbon skeleton of Streptazolin is derived from acetate, formate, methionine, and urea. [] The nitrogen atoms originate from glutamic acid and ammonium sulfate. []

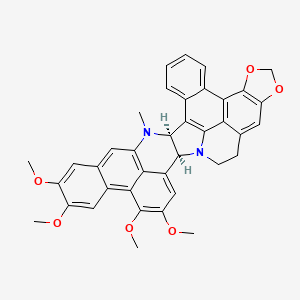

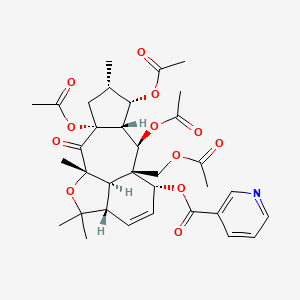

Q4: Are there any known derivatives or analogs of Streptazolin?

A: Yes, several derivatives of Streptazolin have been isolated from various Streptomyces strains, including 5-O-(β-D-xylopyranosyl)streptazolin, 9-hydroxystreptazolin, 13-hydroxystreptazolin, and streptenol E. [] Additionally, researchers have synthesized various analogs to explore structure-activity relationships. [, , , ]

Q5: What is the known biological activity of Streptazolin?

A: Streptazolin exhibits antibiotic and antifungal properties. [] Furthermore, some Streptazolin derivatives have shown cytotoxic effects against Jurkat T cells [], and inhibitory effects against nitric oxide production [] and elastase activity. []

Q6: What is known about the mechanism of action of Streptazolin?

A: While Streptazolin's exact mechanism of action remains unclear, some studies suggest it might exert its effects by interacting with specific cellular targets. For instance, computational studies suggest that certain streptenol derivatives (related to Streptazolin) exhibit a high affinity for the gynecological cancer target PIK3CA. []

Q7: Have there been successful total syntheses of Streptazolin?

A: Yes, several total syntheses of Streptazolin have been reported, showcasing various synthetic strategies. [, , , , ] These approaches employ a range of reactions, including aldol condensation, ring-closing metathesis, and palladium-catalyzed enyne bicyclization, to construct the Streptazolin core structure. [, , , ]

Q8: What challenges are associated with the synthesis of Streptazolin?

A: The presence of multiple stereocenters and the sensitive exocyclic ethylidene side chain pose challenges in the stereoselective synthesis of Streptazolin. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2(5H)-Furanone, 5-[(2S)-2-hydroxybutyl]-4-methoxy-](/img/structure/B1245142.png)

![4-{(3-Aminophenyl)[4-(4-fluorobenzyl)piperazin-1-yl]methyl}-N,N-diethylbenzamide](/img/structure/B1245149.png)

![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1245154.png)

![3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one](/img/structure/B1245155.png)